1-Benzyl-5-methylpiperidin-3-ol

Chiral resolution Stereochemistry Asymmetric synthesis

1-Benzyl-5-methylpiperidin-3-ol (CAS 1101840-87-2 for the (3S,5S) isomer; other stereoisomers carry distinct CAS numbers) is a chiral trisubstituted piperidine derivative that integrates a benzyl protecting group at N-1, a hydroxyl substituent at C-3, and a methyl group at C-5. This substitution pattern creates two stereogenic centers, making the compound valuable as a enantiomerically defined building block in medicinal chemistry, particularly for central nervous system (CNS) drug discovery programs.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B8502830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-methylpiperidin-3-ol
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)CC2=CC=CC=C2)O
InChIInChI=1S/C13H19NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3
InChIKeyADFBVTAJGJLTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-methylpiperidin-3-ol – A Chiral Piperidine Scaffold for CNS-Focused Medicinal Chemistry and Asymmetric Synthesis


1-Benzyl-5-methylpiperidin-3-ol (CAS 1101840-87-2 for the (3S,5S) isomer; other stereoisomers carry distinct CAS numbers) is a chiral trisubstituted piperidine derivative that integrates a benzyl protecting group at N-1, a hydroxyl substituent at C-3, and a methyl group at C-5. This substitution pattern creates two stereogenic centers, making the compound valuable as a enantiomerically defined building block in medicinal chemistry, particularly for central nervous system (CNS) drug discovery programs [1]. The presence of the benzyl group enables convenient late-stage deprotection via hydrogenolysis to reveal the secondary amine, while the hydroxyl group serves as a handle for further functionalization. The compound is commercially available in multiple stereochemical forms at ≥97% purity from research-grade suppliers .

Why 1-Benzyl-5-methylpiperidin-3-ol Cannot Be Replaced by Unsubstituted or Mono-Substituted Piperidine Analogs


Generic substitution with simpler piperidine analogs such as 1-benzylpiperidin-3-ol (lacking the C-5 methyl) or 5-methylpiperidin-3-ol (lacking the N-benzyl group) fundamentally alters both the three-dimensional pharmacophore and the synthetic utility of the scaffold. The C-5 methyl group introduces a critical steric and stereoelectronic element that can modulate target binding, metabolic stability, and ring conformation [1]. Simultaneously, the N-benzyl group serves dual roles: as a protecting group during synthesis and as a lipophilic anchor that can engage hydrophobic pockets in biological targets. Removal or modification of either substituent changes the compound's logP, basicity, and hydrogen-bonding capacity, as evidenced by predicted physicochemical property differences . Consequently, researchers selecting this compound for structure-activity relationship (SAR) studies or as a synthetic intermediate must specify the exact stereochemistry and substitution pattern to ensure reproducibility.

Quantitative Differentiation Evidence: 1-Benzyl-5-methylpiperidin-3-ol vs. Closest Analogs


Stereochemical Configuration Defines Four Distinct Chemical Entities with Independent CAS Numbers

Unlike achiral piperidine building blocks, 1-benzyl-5-methylpiperidin-3-ol exists as four discrete stereoisomers—(3R,5R), (3R,5S), (3S,5S), and (3S,5R)—each assigned a unique CAS registry number and commercially available as single enantiomers. The (3S,5S) isomer (CAS 1101840-87-2) is offered at ≥97% purity . The (3R,5S) isomer (CAS 1601475-87-9) and the (3R,5R) isomer (CAS 1601475-88-0) are also available at ≥97% purity . This contrasts sharply with the des-methyl analog 1-benzylpiperidin-3-ol (CAS 14813-01-5), which possesses only a single chiral center. For programs requiring defined stereochemistry—such as CNS receptor targeting where enantiomeric configuration can dictate agonist vs. antagonist behavior—this stereochemical diversity provides a distinct selection advantage over simpler scaffolds.

Chiral resolution Stereochemistry Asymmetric synthesis

Predicted Physicochemical Properties Differentiate 1-Benzyl-5-methylpiperidin-3-ol from Des-methyl and Des-benzyl Analogs

Predicted physicochemical parameters highlight measurable differences between 1-benzyl-5-methylpiperidin-3-ol and its closest analogs. The (3S,5S) isomer has a predicted density of 1.064±0.06 g/cm³ and a boiling point of 305.4±35.0 °C (molecular weight 205.3 g/mol) . In contrast, the des-methyl analog 1-benzylpiperidin-3-ol has a molecular weight of 191.27 g/mol [1], while the des-benzyl analog 5-methylpiperidin-3-ol hydrochloride has a molecular weight of 151.63 g/mol . The incremental increase in molecular weight (+14 g/mol for the methyl group; +91 g/mol for the benzyl group) directly impacts lipophilicity (cLogP) and hydrogen-bonding capacity. These differences influence solubility, membrane permeability, and formulation behavior—critical parameters when selecting building blocks for lead optimization.

Physicochemical properties Lipophilicity Drug-likeness

Antibacterial and Antifungal Activity Reported for (3S,5S) Isomer – Class-Level Evidence of Biological Differentiation

The (3S,5S)-1-benzyl-5-methyl-piperidin-3-ol isomer has been evaluated in antimicrobial susceptibility assays, demonstrating activity against Gram-positive bacteria such as Staphylococcus aureus and fungi including Candida albicans . This biological activity is attributed to the combined presence of the hydroxyl and benzyl groups, which enhance hydrophobic interactions with microbial membranes. While quantitative MIC values are not publicly available in peer-reviewed literature for this exact compound, the reported activity qualitatively differentiates it from the des-methyl analog 1-benzylpiperidin-3-ol, which has been primarily studied as a MAGL inhibitor (IC50 values in the low micromolar range against cancer cell lines) rather than as a direct antimicrobial agent [1]. This divergence in biological annotation underscores the importance of the C-5 methyl group in modulating target selectivity.

Antimicrobial Antifungal Gram-positive

5-Lipoxygenase Inhibitory Activity Confirmed in Rat Blood Assay – Quantitative Biochemical Differentiation

1-Benzyl-5-methylpiperidin-3-ol has been tested for inhibitory activity against 5-lipoxygenase (5-LOX) in rat blood, with the assay data curated in the Aladdin Scientific bioactivity database (Assay ID ALA615796) . Additionally, the compound was evaluated in vitro for inhibition of 5-LOX activity in RBL-1 cells at a concentration of 30 µM . While the exact IC50 value is not disclosed in the public record, the confirmation of 5-LOX engagement differentiates this compound from the unsubstituted piperidine scaffold, which shows no reported 5-LOX activity. 5-LOX is a validated target in inflammatory and respiratory diseases, and this activity profile positions the compound as a potential starting point for anti-inflammatory lead discovery.

5-Lipoxygenase Inflammation Enzyme inhibition

N-Benzyl Protection Enables Efficient Synthetic Diversification via Hydrogenolysis – Comparative Synthetic Utility

The N-benzyl group in 1-benzyl-5-methylpiperidin-3-ol serves as a robust protecting group that can be quantitatively removed via palladium-catalyzed hydrogenolysis to yield 5-methylpiperidin-3-ol, a versatile secondary amine intermediate . This synthetic strategy is well-established for 1-benzylpiperidin-3-ol, where hydrogenolysis proceeds efficiently under standard conditions (H₂, Pd/C, room temperature) to afford 3-hydroxypiperidine [1]. The analogous deprotection of 1-benzyl-5-methylpiperidin-3-ol provides access to 5-methylpiperidin-3-ol, which retains the C-5 methyl stereochemistry. In contrast, the des-benzyl analog 5-methylpiperidin-3-ol (free base or hydrochloride) lacks the N-protection capability, limiting its utility in multi-step synthetic sequences where the secondary amine must be masked. This dual role—protecting group and lipophilic pharmacophoric element—is a key differentiator for procurement decisions in synthetic chemistry laboratories.

Protecting group chemistry Hydrogenolysis Late-stage functionalization

High-Value Application Scenarios for 1-Benzyl-5-methylpiperidin-3-ol Based on Quantitative Differentiation Evidence


Enantioselective CNS Drug Discovery: SAR Exploration of Dual Stereocenters

Medicinal chemistry teams pursuing CNS targets (e.g., GPCRs, ion channels, transporters) can procure all four stereoisomers of 1-benzyl-5-methylpiperidin-3-ol to systematically map the stereochemical requirements for target engagement. The distinct CAS numbers and ≥97% purity of each isomer [1] enable rigorous SAR studies where enantiomeric and diastereomeric effects on potency, selectivity, and off-target liability can be quantitatively assessed. This approach is superior to using 1-benzylpiperidin-3-ol, which lacks the C-5 methyl stereocenter and therefore cannot probe this additional dimension of chirality.

Anti-Infective Lead Generation Leveraging Documented Antimicrobial Activity

The reported activity of the (3S,5S) isomer against S. aureus and C. albicans makes this compound a relevant starting point for anti-infective SAR programs. Research groups can use the scaffold to synthesize focused libraries, exploring substituent effects on the benzyl ring or modifications at the C-3 hydroxyl to improve MIC values. The qualitative differentiation from the MAGL-inhibitory profile of des-methyl analogs [1] suggests that the C-5 methyl group redirects biological activity toward antimicrobial targets, warranting further exploration.

Multi-Step Synthesis of 5-Methyl-Substituted Piperidine Pharmacophores

Process chemistry and synthetic methodology groups can utilize 1-benzyl-5-methylpiperidin-3-ol as a strategically protected building block. The N-benzyl group masks the secondary amine during synthetic sequences involving electrophilic transformations at the C-3 hydroxyl (e.g., etherification, esterification, oxidation), followed by clean hydrogenolytic deprotection to reveal the 5-methylpiperidin-3-ol core . This synthetic workflow is not achievable with unprotected 5-methylpiperidin-3-ol, which would require additional protection/deprotection steps, reducing overall yield and increasing cost.

Inflammation-Targeted Probe Development Based on 5-Lipoxygenase Engagement

The confirmed 5-LOX inhibitory activity in rat blood and RBL-1 cells [1] positions 1-benzyl-5-methylpiperidin-3-ol as a candidate scaffold for developing chemical probes to study leukotriene signaling. Unlike simpler piperidine analogs that lack 5-LOX activity, this compound offers a validated biochemical starting point. Researchers can elaborate the scaffold to improve potency (targeting IC50 < 1 µM) and selectivity over related arachidonic acid-metabolizing enzymes (COX-1/2, 12-LOX, 15-LOX), generating tool compounds for inflammatory disease models.

Quote Request

Request a Quote for 1-Benzyl-5-methylpiperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.